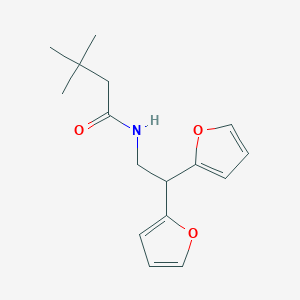![molecular formula C14H18N4O4S B2424451 4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide CAS No. 320415-77-8](/img/structure/B2424451.png)
4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It is available for purchase for pharmaceutical testing . The compound has a molecular formula of C14H18N4O4S and a molecular weight of 338.38.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a pyrazole ring, a methoxymethyl group, and a sulfonamide group. The presence of these functional groups can significantly influence the compound’s reactivity and properties .Scientific Research Applications
Photodynamic Therapy Applications
The research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which share a structural resemblance to the queried compound, reveals their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include structural motifs similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Schiff Base Ligands and Metal Complexes
Schiff base ligands derived from the condensation of amines with aldehydes or ketones, similar to the core structure of the queried compound, have been studied extensively. These compounds and their metal complexes exhibit a wide range of biological and catalytic activities. For instance, Schiff base ligands synthesized from 4-aminoantipyrine derivatives have been structurally characterized and investigated for their potential applications in coordination chemistry and as catalysts (Mnguni & Lemmerer, 2015).
Anticancer Activity
Compounds utilizing the 4-aminoantipyrine scaffold, akin to the queried chemical, have been synthesized and screened for their anticancer activity. Certain derivatives have shown promising results against human tumor cell lines, particularly breast cancer cells, highlighting their potential in anticancer drug development (Ghorab, El-Gazzar, & Alsaid, 2014).
Future Directions
properties
IUPAC Name |
4-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18(2)23(20,21)11-6-4-10(5-7-11)15-8-12-13(9-22-3)16-17-14(12)19/h4-8H,9H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLXSLHHTKKIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

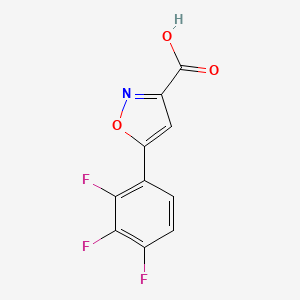
![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)
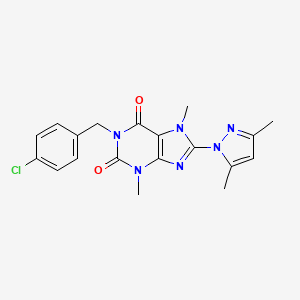
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2424375.png)
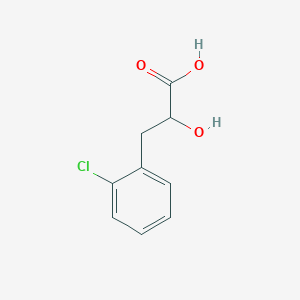
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2424379.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2424381.png)
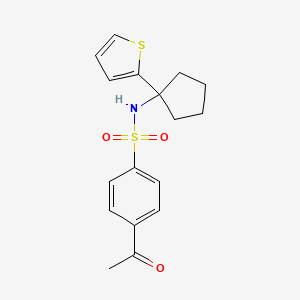
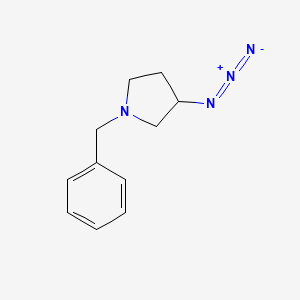
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2424385.png)
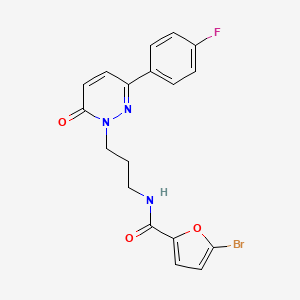
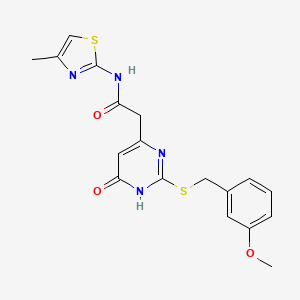
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
